B1577063 Pelovaterin

Pelovaterin

Cat. No.: B1577063
Attention: For research use only. Not for human or veterinary use.
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Description

Pelovaterin is a major intracrystalline peptide isolated from the eggshell of the Chinese soft-shelled turtle ( Pelodiscus sinensis ) . Research has revealed its global protein fold is strikingly similar to that of human beta-defensins, classifying it as a beta-defensin-like peptide . This 42-amino acid peptide demonstrates strong, research-grade antimicrobial activity, particularly against pathogenic gram-negative bacteria such as Pseudomonas aeruginosa and Proteus vulgaris . Beyond its antibacterial role, this compound exhibits a unique dual function in biomineralization studies. It self-assembles into micellar nanospheres and has been shown to stabilize thin films of metastable vaterite, a polymorph of calcium carbonate, suggesting a sophisticated mechanism for polymorph discrimination and crystal growth modification in biological systems . This combination of antimicrobial defense and mineral matrix stabilization makes this compound a compound of significant interest for researchers investigating innate immune responses, novel anti-infective agents, and the processes of biomineralization . The sequence of this compound is DDTPSSRCGSGGWGPCLPIVDLLCIVHVTVGCSGGFGCCRIG . This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

DDTPSSRCGSGGWGPCLPIVDLLCIVHVTVGCSGGFGCCRIG

Origin of Product

United States

Molecular Architecture and Biophysical Characteristics of Pelovaterin

Primary Sequence Determination and Amino Acid Composition

DDTPSSRCGSGGWGPCLPIVDLLCIVHVTVGCSGGFGCCRIG uniprot.orgnih.gov

Detailed analysis of its composition underscores its classification as a glycine-rich peptide. nih.gov

CharacteristicDescriptionSource
UniProt ID P84818 uniprot.orghoelzel-biotech.com
Length 42 Amino Acids uniprot.orgebi.ac.uk
Organism Pelodiscus sinensis (Chinese softshell turtle) uniprot.orgebi.ac.uk
Molecular Weight 4,196 Da uniprot.org

Glycine-Rich Peptide Structure

A notable feature of Pelovaterin's primary sequence is its high content of glycine (B1666218) (Gly) residues. nih.gov This abundance of glycine, the smallest amino acid, imparts significant conformational flexibility to the peptide backbone. This flexibility is a key factor in allowing the peptide to adopt its specific and stable three-dimensional fold.

The following table details the full amino acid composition of this compound, highlighting the prevalence of glycine.

Amino Acid3-Letter Code1-Letter CodeCount
AlanineAlaA0
ArginineArgR2
AsparagineAsnN0
Aspartic acidAspD2
CysteineCysC6
Glutamic acidGluE0
GlutamineGlnQ0
GlycineGlyG8
HistidineHisH1
IsoleucineIleI3
LeucineLeuL2
LysineLysK0
MethionineMetM0
PhenylalaninePheF1
ProlineProP2
SerineSerS3
ThreonineThrT2
TryptophanTrpW1
TyrosineTyrY0
ValineValV3
Total 42

Disulfide Bond Arrangement and Connectivity

The tertiary structure of this compound is stabilized by three intramolecular disulfide bonds. nih.gov These covalent linkages are formed between its six cysteine (Cys) residues. The specific connectivity of these bonds has been identified as Cys8-Cys38, Cys16-Cys32, and Cys24-Cys39. This arrangement is crucial for maintaining the compact, folded state of the peptide.

Conformational Analysis and Higher-Order Structural Elucidation

The three-dimensional shape of this compound in solution has been determined through advanced analytical techniques, revealing a complex and ordered architecture.

Comparative Structural Analysis with β-Defensins

Structural comparisons have placed this compound within the broader family of defensin-like peptides due to notable similarities in its three-dimensional conformation. umich.edu

Distinctions in Hydrophobic Core and N-Terminal Segment

This compound is a peptide isolated from the eggshells of the Chinese soft-shelled turtle (Pelodiscus sinensis) that displays a global fold similar to that of human beta-defensins. researchgate.netnih.govacs.org Despite this structural homology, this compound possesses distinct features that set it apart. A primary distinction lies in its significantly large hydrophobic core. researchgate.netnih.govproteopedia.org This extensive core is a key contributor to its solution behavior.

Furthermore, this compound is characterized by a short, hydrophilic N-terminal segment. researchgate.netnih.govproteopedia.org This particular structural element is not a conserved feature in the defensin (B1577277) family of peptides, highlighting a key architectural difference. researchgate.netnih.govacs.org The combination of a large hydrophobic core and a unique N-terminal region underpins the specific self-assembly and functional properties of this compound. proteopedia.org

Self-Assembly Dynamics and Solution Properties

The behavior of this compound in an aqueous environment is dominated by its propensity for self-assembly, a process governed by its concentration and the resulting thermodynamic forces.

Formation of Micellar Nanospheres

In solution, this compound molecules self-aggregate to form well-defined structures known as micellar nanospheres. researchgate.netnih.govacs.org This assembly is a direct consequence of its amphiphilic nature, where the extensive hydrophobic cores of the peptides minimize contact with water by clustering together, while the hydrophilic portions remain exposed to the aqueous solvent. proteopedia.orgresearchgate.net These spherical aggregates are a crucial aspect of this compound's role in biomineralization, as they are suggested to influence the formation of calcium carbonate crystals by altering the interfacial energy. researchgate.netnih.govproteopedia.org

Concentration-Dependent Monomer-Multimer Equilibrium

The aggregation of this compound is not static but exists in a dynamic equilibrium between monomeric (single molecule) and multimeric (aggregated) states, which is highly dependent on the peptide's concentration. figshare.comacs.orgnih.gov At very low concentrations, around 1 μM, this compound exists predominantly as individual, unordered molecules in solution. figshare.comacs.orgnih.govresearchgate.net However, as the concentration increases to above 500 μM, a significant shift occurs, favoring the formation of multimolecular aggregates. figshare.comacs.orgnih.gov This transition from monomers to multimers also corresponds with a change in the morphology of calcium carbonate crystals formed in its presence, from floret-shaped to spherical particles. figshare.comacs.org

ConcentrationPredominant StateObserved Secondary Structure
~1 μMMonomerUnordered
>500 μMMultimer (Micellar Nanosphere)β-sheet

Spectroscopic and Scattering Investigations

A variety of spectroscopic and scattering techniques have been employed to characterize the structure and solution behavior of this compound. nih.govfigshare.com These methods, including fluorescence emission spectroscopy and dynamic light scattering (DLS), have provided critical insights into its aggregation and conformational state. figshare.comnih.gov

Circular Dichroism (CD) spectroscopy has been instrumental in elucidating the conformational changes that this compound undergoes during its concentration-dependent self-assembly. figshare.comacs.orgnih.gov CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. libretexts.orgnih.gov

Studies on this compound show that at low concentrations, where the peptide is monomeric, the CD spectrum is characteristic of an unordered or random coil conformation. figshare.comnih.govresearchgate.net As the concentration is increased beyond the threshold for aggregation (>500 μM), a distinct conformational transition is observed. The CD spectrum changes to one that is characteristic of a β-sheet structure. figshare.comacs.orgnih.gov This demonstrates that the process of self-aggregation into micellar nanospheres is coupled with a significant ordering of the peptide's secondary structure, a key finding in understanding its molecular behavior. figshare.comresearchgate.net

Fluorescence Emission Spectroscopy for Conformational Changes and Quantum Yield

Fluorescence emission spectroscopy is a critical technique employed to investigate the conformational dynamics and solution properties of this compound. acs.orgnih.govfigshare.com Studies utilizing this method have revealed a distinct concentration-dependent behavior of the peptide, providing insights into its structural transitions and the environment of its aromatic residues. acs.orgnih.gov

At low concentrations, this compound exists in a predominantly unordered conformational state. acs.orgnih.govfigshare.com However, as the concentration increases, a significant conformational change to a β-sheet structure is observed. acs.orgnih.govresearchgate.net This transition is reflected in the fluorescence emission spectrum of the peptide. acs.orgnih.gov

Research findings indicate that with increasing peptide concentration, the fluorescence quantum yield of this compound significantly decreases. acs.orgnih.govresearchgate.netresearchgate.net This reduction is accompanied by a noticeable blue shift in the emission maximum. acs.orgnih.gov Such a blue shift typically suggests that the fluorophores, in this case, the intrinsic aromatic amino acid residues of the peptide, are moving to a more hydrophobic or rigid environment, away from the polar solvent. unito.it

Furthermore, at higher concentrations, a red-edge excitation shift (REES) has been observed. acs.orgnih.govfigshare.com This phenomenon, where the emission maximum shifts to longer wavelengths as the excitation wavelength is moved to the red edge of the absorption band, is indicative of restricted mobility of the peptide's fluorophores. acs.orgnih.gov This restricted movement is consistent with the peptide undergoing self-aggregation and forming a more ordered, multimeric structure. acs.orgfigshare.com These spectroscopic observations collectively support the existence of a monomer-multimer equilibrium in solution that is dependent on the peptide's concentration. acs.orgnih.govfigshare.com

Table 1: Effect of Concentration on this compound Fluorescence Properties

Concentration Conformational State Emission Maximum Quantum Yield Mobility
Low (~1 µM) Unordered Standard Higher Higher
Dynamic Light Scattering (DLS) for Particle Size and Aggregation Behavior

Dynamic Light Scattering (DLS) has been instrumental in characterizing the size and aggregation behavior of this compound in solution. acs.orgnih.govfigshare.com DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles, allowing for the determination of their hydrodynamic size and size distribution. unchainedlabs.commicrotrac.comhoriba.com

DLS experiments have corroborated the findings from fluorescence spectroscopy, demonstrating that this compound undergoes a concentration-dependent self-assembly process. acs.orgresearchgate.net At lower concentrations (approximately 1 μM), this compound exists in a less aggregated state, which corresponds to the formation of floret-shaped morphologies during in vitro mineralization studies. acs.orgnih.govfigshare.com

As the concentration of this compound is increased to above 500 μM, DLS data show a significant increase in particle size, indicating a transformation into larger aggregates. acs.orgnih.govfigshare.com This aggregation behavior leads to the formation of spherical particles. acs.orgresearchgate.net Further structural studies have clarified that this compound self-aggregates into micellar nanospheres. researchgate.netacs.orgproteopedia.orgnih.gov This aggregation process in solution has been determined to be an entropy-driven phenomenon. researchgate.netacs.orgnih.gov The formation of these larger, aggregated structures is directly linked to the peptide's role in controlling the nucleation and growth of calcium carbonate crystals. acs.orgnih.gov

The use of DLS provides quantitative data on the size distribution of this compound aggregates in solution, confirming the transition from a monomeric or small oligomeric state to a large, multimeric, and functionally relevant aggregated form at higher concentrations. acs.org

Table 2: this compound Aggregation Behavior as a Function of Concentration

Concentration Aggregation State Resulting Morphology (in vitro mineralization)
Low (~1 µM) Monomer/Small Multimer Floret-shaped

Pelovaterin in Biomineralization: Control of Calcium Carbonate Polymorphism and Morphology

In Vitro Induction and Stabilization of Vaterite Phase

The primary role of Pelovaterin in biomineralization is its ability to direct the crystallization of calcium carbonate towards the vaterite polymorph and ensure its persistence. acs.orgnih.gov This is significant because vaterite is thermodynamically less stable than calcite and aragonite and typically transforms into these more stable forms in aqueous environments. researchgate.netugr.esnih.gov

The effects of this compound on calcium carbonate crystallization are primarily studied through in vitro experiments. A common methodology involves the slow evaporation of a supersaturated calcium bicarbonate solution in the presence of varying concentrations of the peptide. acs.org The resulting crystals are then collected and characterized after a set period, such as 24 hours. acs.org

To understand the peptide's behavior and its influence on mineralization, several analytical techniques are employed. acs.orgnih.govfigshare.com These methodologies provide insight into the structural and solution properties of this compound, which are crucial for its function.

Experimental TechniquePurpose in this compound ResearchKey Findings
In Vitro Crystallization To observe the direct effect of this compound on the polymorph and morphology of CaCO₃ crystals. acs.orgInduces vaterite formation and controls crystal shape in a concentration-dependent manner. acs.org
Circular Dichroism (CD) Spectroscopy To investigate the conformational state of this compound in solution at different concentrations. acs.orgnih.govfigshare.comRevealed a transition from an unordered state at low concentrations to a β-sheet structure at high concentrations. acs.orgnih.govfigshare.com
Fluorescence Emission Spectroscopy To study the solution properties and aggregation state of the peptide. acs.orgnih.govfigshare.comShowed a decreased quantum yield and a blue shift at higher concentrations, indicating changes in the peptide's local environment due to aggregation. acs.orgnih.gov
Dynamic Light Scattering (DLS) To measure the size and aggregation of this compound particles in solution. acs.orgnih.govConfirmed the presence of a monomer-multimer equilibrium that is dependent on peptide concentration. acs.orgnih.gov

This compound plays a direct role in the initial stages of crystal formation by inducing the nucleation of vaterite. acs.orgfigshare.comuniprot.org Research demonstrates that even at very low concentrations, around 50 nM, this compound effectively promotes the formation of the vaterite phase over other polymorphs. acs.org

The mechanism behind this control is linked to the peptide's ability to self-assemble in solution. acs.orgnih.gov At higher concentrations, this compound aggregates into micellar nanospheres. nih.govresearchgate.net It is proposed that these aggregates are responsible for inducing vaterite nucleation by altering the interfacial energy at the crystal-solution boundary, thereby making vaterite formation more favorable. nih.govresearchgate.net This peptide concentration-dependent monomer-multimer equilibrium is a critical factor in controlling both the nucleation and subsequent growth of CaCO₃ crystals. acs.orgnih.govfigshare.com

Beyond inducing its formation, this compound is crucial for stabilizing the metastable vaterite phase. nih.govresearchgate.net In laboratory settings, vaterite typically has a short lifespan before it dissolves and recrystallizes into the more stable calcite polymorph. researchgate.netu-tokyo.ac.jp However, in the presence of this compound, the vaterite phase remains stable for extended periods, with one study noting no transformation to aragonite or calcite for over two weeks. acs.org

This stabilization is attributed to the self-aggregation of the peptide. nih.govresearchgate.net The micellar nanospheres formed at higher concentrations are thought to cover the surface of the nascent vaterite crystals, which inhibits both further growth and the phase transformation to calcite by altering the interfacial energy. nih.govresearchgate.net

Role in Nucleation and Growth of CaCO3 Crystals

Morphological Regulation of Calcium Carbonate Precipitates

This compound exerts precise control over the final shape of calcium carbonate crystals, a phenomenon that is directly dependent on its concentration in the crystallization medium.

A distinct morphological transformation of vaterite crystals is observed as the concentration of this compound is increased. acs.orgacs.org

At low concentrations (approximately 1 µM to 100 µg/mL), this compound induces the formation of "floret-shaped" vaterite crystals, which are intricate, flower-like aggregates. acs.orgnih.govacs.org

At high concentrations (above 500 µM or 500 µg/mL), a clear morphological shift occurs, resulting in the formation of uniform spherical vaterite particles. acs.orgnih.govacs.org

This demonstrates a sophisticated, concentration-based mechanism for morphological control.

This compound ConcentrationResulting Vaterite MorphologyReference
Low (~1 µM or 5-100 µg/mL)Floret-shaped aggregates acs.orgnih.govacs.org
High (>500 µM or 500-5000 µg/mL)Spherical particles acs.orgnih.govacs.org

The observed changes in crystal morphology are directly correlated with the peptide's conformational and aggregative state in solution. acs.orgfigshare.com The transition from floret to spherical particles is a direct consequence of the peptide's monomer-multimer equilibrium. acs.orgnih.gov

At low concentrations, where this compound exists predominantly as monomers in an unordered conformational state, it interacts with growing vaterite crystals to produce the complex floret morphology. acs.orgnih.govfigshare.com As the concentration increases, the peptide undergoes a conformational change to a more structured β-sheet state and self-assembles into larger micellar aggregates. acs.orgfigshare.comnih.gov This aggregation process, which is driven by entropy, alters how the peptide interacts with the crystal surfaces, leading to the formation of simpler, spherical particles. nih.govresearchgate.net The aggregation of this compound is therefore the key mechanistic link between its concentration and its ability to regulate the crystal habit of calcium carbonate. acs.orgfigshare.comnih.gov

Concentration-Dependent Morphological Transformation (e.g., Floret-shaped to Spherical Particles)

Mechanism of Interfacial Energy Alteration

The capacity of this compound to direct the specific polymorph of calcium carbonate (CaCO₃) is intrinsically linked to its ability to alter the interfacial energy of the forming crystals. Research suggests that this alteration is not a result of simple ionic interactions but a more complex process involving the peptide's quaternary structure and self-assembly in solution. acs.orgwiley-vch.de

It has been proposed that the aggregation of this compound into micellar nanospheres is the primary mechanism responsible for inducing and stabilizing metastable CaCO₃ phases. acs.orgwiley-vch.de This self-assembly is an entropy-driven process. acs.org The global fold of this compound, which is similar to human β-defensins, features a significant hydrophobic core and a short, hydrophilic N-terminal segment. acs.orgresearchgate.net This amphipathic nature likely drives the formation of micelles in an aqueous environment, where the hydrophobic cores are shielded from the water.

These organized, supramolecular assemblies—the micellar nanospheres—present a unique interface to the mineralizing environment. By creating a distinct organic-inorganic interface, the this compound micelles effectively lower the interfacial energy barrier for the nucleation of a specific polymorph, namely vaterite, over the more thermodynamically stable calcite. acs.org The peptide's conformation changes from an unordered state at low concentrations to a β-sheet structure at higher concentrations, which corresponds with its tendency to aggregate and influence mineralization. acs.org This concentration-dependent monomer-multimer equilibrium is crucial in controlling the nucleation, growth, and morphology of the CaCO₃ crystals. acs.org

Capacity for Polymorph Discrimination (e.g., Vaterite vs. Aragonite Induction)

This compound exhibits a remarkable ability to discriminate between different polymorphs of calcium carbonate, primarily inducing the formation of vaterite, a metastable phase of CaCO₃. acs.orgnus.edu.sg It is the first peptide identified to specifically induce the nucleation and stabilization of the vaterite phase in a solution. acs.org Vaterite is less stable than calcite and aragonite and, under typical abiotic conditions, will readily transform into one of these more stable forms. wikipedia.org The presence of this compound, however, stabilizes the vaterite polymorph. researchgate.netnih.gov

The influence of this compound is concentration-dependent. In vitro mineralization studies have shown that at lower concentrations (approximately 1 μM), the peptide induces the formation of floret-shaped vaterite morphologies. acs.org As the concentration of this compound increases (to over 500 μM), the resulting crystal morphology transforms into spherical particles. acs.org This demonstrates a sophisticated level of control over both the crystal phase and its resulting morphology.

Interestingly, while this compound is predominantly known as a vaterite-inducing peptide, further research has revealed a more complex role. Under certain recrystallization conditions, this compound can also induce and stabilize aragonite as the dominant polymorph. nih.gov This dual capability highlights the peptide's adaptability in controlling biomineralization outcomes, likely influenced by subtle changes in the physicochemical environment that affect its aggregation state and surface interactions. acs.org

Table 1: Effect of this compound Concentration on Calcium Carbonate Crystallization

This compound Concentration Predominant CaCO₃ Polymorph Observed Morphology Reference
~1 μM Vaterite Floret-shaped acs.org

Comparative Analysis with Other Biomineralization Matrix Proteins and Peptides

The function of this compound is best understood when compared with other proteins involved in the biomineralization of calcium carbonate structures. In nature, organisms exert precise control over mineral deposition through a suite of matrix proteins and peptides, each with specific roles in selecting polymorphs (e.g., calcite vs. aragonite), orienting crystal growth, and defining morphology. researchgate.netunibo.it

For instance, some proteins are known to inhibit crystallization when in solution, while others act as templates for heterogeneous nucleation. unibo.itfrontiersin.org The structural characteristics of these proteins, such as the presence of acidic residues (e.g., aspartic acid, glutamic acid) or specific domains like the C-type lectin domain, are often key to their function. nus.edu.sgunibo.it this compound, with its β-defensin-like fold and self-aggregating properties, represents a distinct mechanism for polymorph control compared to many other known matrix proteins. acs.orgnus.edu.sg Its dual function, combining antimicrobial defense with biomineralization, is also a noteworthy feature, though not unique among matrix proteins. researchgate.netfrontiersin.org

Antimicrobial Efficacy and Mechanistic Investigations of Pelovaterin

Spectrum of Antimicrobial Activity

Research has shown that Pelovaterin exhibits a varied spectrum of activity against different bacteria. researchgate.netmdpi.comresearchgate.net

This compound demonstrates potent antimicrobial activity against the Gram-negative pathogenic bacteria Pseudomonas aeruginosa and Proteus vulgaris. researchgate.netnih.govproteopedia.orgacs.org Studies have reported its efficacy as being very effective, with a half-maximal effective concentration (EC50) of 0.1 μM for both of these pathogens. researchgate.net This strong activity highlights its potential as an agent against these specific bacteria. nih.govproteopedia.org

The antimicrobial efficacy of this compound is moderate against other pathogens, specifically Proteus mirabilis and the Gram-positive bacterium Staphylococcus aureus. researchgate.netnih.govmdpi.comresearchgate.netamazonaws.com

In contrast to its strong and moderate activities, this compound shows very limited or poor activity against Escherichia coli and Enterobacter aerogenes. researchgate.netnih.govmdpi.comresearchgate.netamazonaws.com

Table 1: Antimicrobial Activity Spectrum of this compound

Bacterial Species Gram Staining Level of Activity EC50
Pseudomonas aeruginosa Gram-Negative High 0.1 µM researchgate.net
Proteus vulgaris Gram-Negative High 0.1 µM researchgate.net
Proteus mirabilis Gram-Negative Moderate Not Specified
Staphylococcus aureus Gram-Positive Moderate Not Specified
Escherichia coli Gram-Negative Limited/Poor Not Specified
Enterobacter aerogenes Gram-Negative Limited/Poor Not Specified

Moderate Activity Against Other Pathogens (Proteus mirabilis, Staphylococcus aureus)

Classification as a Host Defense Peptide

This compound is classified as a host defense peptide (HDP), also known as an antimicrobial peptide (AMP). mdpi.comnih.govjmb.or.kr This classification is based on its structural and functional characteristics. The global fold of this compound is structurally similar to that of human beta-defensins, a well-known family of HDPs, though it possesses a large hydrophobic core and a short N-terminal segment not conserved in defensins. researchgate.netnih.govacs.org Despite having a low sequence identity to mammalian β-defensins, its tertiary structure is similar. mdpi.comresearchgate.netamazonaws.com HDPs are crucial components of the innate immune system in a wide range of organisms. nih.govjmb.or.kr

Proposed Mechanisms of Antimicrobial Action

The method by which this compound exerts its antimicrobial effects is believed to be through direct interaction with the bacterial cell membrane. asknature.org

The primary proposed mechanism of action for this compound is the disruption of the bacterial membrane. asknature.org This hypothesis is supported by scanning electron microscopy studies on P. aeruginosa and P. vulgaris. researchgate.netnih.gov These investigations revealed that treatment with a 10 μM concentration of this compound resulted in significant morphological changes to the bacteria. nih.gov Observed effects included pronounced wrinkling, surface roughening, and the formation of blebs on the bacterial membrane. researchgate.netnih.gov Ultimately, the majority of the treated cells lost their membrane integrity, demonstrating a direct, disruptive impact on the physical structure of the bacteria. researchgate.netnih.gov

Role of Structural Features (e.g., Hydrophobic Core, Cationicity) in Membrane Interaction

This compound, a peptide isolated from the eggshells of the Chinese soft-shelled turtle (Pelodiscus sinensis), possesses a unique structure that is crucial to its antimicrobial function. figshare.comnih.gov Its global fold shares similarities with human beta-defensins, a well-known family of antimicrobial peptides (AMPs) integral to innate immunity. nih.govresearchgate.netrcsb.orgproteopedia.org However, this compound distinguishes itself through several key structural characteristics. Nuclear Magnetic Resonance (NMR) analysis has revealed that this compound features a large hydrophobic core and a short, hydrophilic N-terminal segment, a combination not conserved in typical defensins. nih.govresearchgate.netrcsb.orgproteopedia.orgnih.gov

The interaction of this compound with microbial membranes appears to be heavily influenced by its pronounced hydrophobicity. berkeley.edu Unlike many defensins which have a hydrophilic core, this compound's extensive hydrophobic center allows it to embed within the hydrophobic microenvironment of the lipid bilayers of bacterial membranes. berkeley.edu This interaction is a critical step in its mechanism of action. Investigations using scanning electron microscopy on Pseudomonas aeruginosa and Proteus vulgaris treated with this compound revealed significant damage to the bacterial membranes. nih.gov Observed effects included pronounced wrinkling, surface roughening, and blebbing, indicating a loss of membrane integrity in the majority of treated cells. nih.gov This membrane-active mechanism is a hallmark of many antimicrobial peptides. asknature.org

While many AMPs are cationic, relying on electrostatic attraction to the negatively charged bacterial surfaces, there are conflicting reports regarding this compound's net charge. nih.govmdpi.com Some sources describe it as a cationic, cysteine-rich molecule. researchgate.netfrontiersin.org Conversely, other analyses identify it as an anionic peptide or note it has a low net charge, suggesting that its membrane interaction is driven more by its extreme hydrophobicity than by electrostatic forces. nih.govberkeley.eduresearchgate.net This emphasis on a hydrophobic mechanism allows it to achieve a similar function to defensins despite a different primary mode of membrane association. berkeley.edu

Another significant structural feature is its ability to self-aggregate into micellar nanospheres in solution, a process that is entropy-driven. nih.govresearchgate.netrcsb.orgproteopedia.org This aggregation is concentration-dependent; at low concentrations, it exists in an unordered monomeric state, but transitions to a β-sheet structure as it aggregates at higher concentrations. figshare.comnih.govacs.org It is suggested that this micellar aggregation plays a role in its antimicrobial action by altering the interfacial energy at the bacterial membrane surface. nih.govresearchgate.netrcsb.org

Table 1: Structural Characteristics of this compound

FeatureDescriptionSource(s)
Organism Pelodiscus sinensis (Chinese softshell turtle) nih.govresearchgate.netebi.ac.uk
Amino Acid Count 42 residues figshare.comresearchgate.netnih.govnih.gov
Key Residues Rich in Glycine (B1666218), Cysteine, Serine, and Valine nih.gov
Structure Global fold similar to β-defensins; contains a large hydrophobic core and a short hydrophilic N-terminal segment. nih.govresearchgate.netrcsb.orgproteopedia.org
Disulfide Bonds Contains 6 cysteines, though reports vary on the number of disulfide bonds (one or three). figshare.comresearchgate.netnih.gov
Aggregation Self-aggregates into micellar nanospheres in a concentration-dependent manner. figshare.comnih.govresearchgate.netproteopedia.org

Implications for Innate Immune Function in Pelodiscus sinensis

This compound is a key component of the innate immune system of the Chinese soft-shelled turtle, Pelodiscus sinensis. asknature.orgnih.gov The innate immune system provides the first line of non-specific defense against pathogens, and antimicrobial peptides like this compound are crucial effectors in this system. biologists.com Found abundantly in the eggshell, this compound's primary role is to protect the developing embryo against microbial invasion, acting as a vital chemical barrier. nih.govresearchgate.netnih.govasknature.org

Its classification as a β-defensin-like peptide places it within a family of molecules renowned for their role in host defense across the animal kingdom. researchgate.netnih.gov Defensins are a major class of cationic antimicrobial peptides that contribute to immunity. nih.gov The presence of this compound in the eggshell matrix demonstrates an evolutionary strategy by P. sinensis to provide passive immunity to its eggs. researchgate.netfrontiersin.org This is particularly important for reptiles, which often rely heavily on their innate immune responses. nih.govbiologists.comresearchgate.net

The dual functionality of this compound is a remarkable adaptation. nih.govrcsb.org Beyond its potent antimicrobial activity, it is also intrinsically involved in the biomineralization of the eggshell. researchgate.netfrontiersin.orguniprot.org Specifically, it induces and stabilizes the formation of vaterite, a metastable polymorph of calcium carbonate, which is a component of the turtle's eggshell. figshare.comnih.govresearchgate.netnih.govnih.govuniprot.org This demonstrates the adaptability of a single extracellular matrix protein to perform two critical tasks simultaneously: constructing the physical eggshell and chemically protecting the egg's contents from bacterial pathogens. nih.govresearchgate.netrcsb.orgnih.gov This dual-purpose nature highlights an efficient biological strategy, synthesizing one protein to fulfill both structural and defensive roles. asknature.org

The antimicrobial spectrum of this compound further underscores its importance in innate defense. It exhibits strong efficacy against pathogenic Gram-negative bacteria such as Pseudomonas aeruginosa and Proteus vulgaris. nih.govresearchgate.netrcsb.orgproteopedia.orgnih.govuniprot.org Its activity extends with moderate effectiveness against Proteus mirabilis and the Gram-positive bacterium Staphylococcus aureus, though it shows little activity against E. coli and Enterobacter aerogenes. researchgate.netnih.gov This targeted efficacy suggests it is well-suited to defend against common environmental pathogens that might threaten the egg.

Table 2: Antimicrobial Spectrum of this compound

Bacterial SpeciesGram TypeEfficacySource(s)
Pseudomonas aeruginosaGram-NegativeStrong / Very Effective nih.govresearchgate.netnih.gov
Proteus vulgarisGram-NegativeStrong / Very Effective nih.govresearchgate.netnih.gov
Proteus mirabilisGram-NegativeModerate researchgate.net
Staphylococcus aureusGram-PositiveModerate researchgate.net
Escherichia coliGram-NegativeVery Little Activity researchgate.net
Enterobacter aerogenesGram-NegativeVery Little Activity researchgate.net

Advanced Methodologies and Computational Approaches in Pelovaterin Research

High-Resolution Microscopy for Crystal Morphology Analysis (e.g., Scanning Electron Microscopy)

High-resolution microscopy techniques, particularly Scanning Electron Microscopy (SEM), have been pivotal in visualizing the effects of Pelovaterin on the crystal morphology of calcium carbonate (CaCO₃). researchgate.netresearchgate.net SEM provides detailed, three-dimensional images of the crystal surfaces, revealing intricate textures and growth patterns that are otherwise not visible. utexas.edu

In the context of this compound research, SEM has been employed to observe the changes in CaCO₃ crystal formation in the presence of the peptide. unl.pt Studies have shown that this compound induces the formation of vaterite, a metastable polymorph of CaCO₃. unl.ptresearchgate.netacs.org The morphology of these vaterite crystals is concentration-dependent. At lower concentrations (around 1 µM), this compound promotes the growth of floret-shaped vaterite crystals. researchgate.netacs.org As the concentration of this compound increases (to over 500 µM), the morphology shifts to spherical particles. researchgate.netacs.org

SEM analysis, often coupled with other techniques like X-ray Diffraction (XRD) to confirm the crystalline phase, has been essential in characterizing these distinct morphological changes. unl.ptmdpi.com These observations suggest that this compound plays a direct role in controlling the nucleation and growth of CaCO₃ crystals. acs.org

Table 1: Effect of this compound Concentration on Vaterite Crystal Morphology

This compound ConcentrationObserved Crystal MorphologyPrimary CaCO₃ Polymorph
~1 µMFloret-shapedVaterite
>500 µMSpherical particlesVaterite

Quantitative In Vitro Assays for Biomineralization Efficacy

Quantitative in vitro assays are fundamental to understanding the biomineralization efficacy of this compound. These assays allow researchers to systematically study the influence of the peptide on the precipitation and transformation of calcium carbonate polymorphs under controlled laboratory conditions. unl.ptresearchgate.net

A common in vitro biomineralization assay involves the controlled precipitation of CaCO₃ from a supersaturated solution of calcium chloride (CaCl₂) and sodium bicarbonate (NaHCO₃). unl.pt By introducing this compound at varying concentrations to this system, its effect on the type of CaCO₃ polymorph formed (calcite, aragonite, or vaterite) and the crystal morphology can be quantified. unl.ptresearchgate.net The resulting crystals are then typically analyzed using techniques like SEM and XRD to determine their morphology and crystalline phase. unl.pt

These in vitro tests have demonstrated that this compound not only induces the formation of vaterite but also stabilizes this metastable phase, preventing its transformation into the more stable calcite. researchgate.netresearchgate.net This stabilization of vaterite is a key aspect of its function in the turtle eggshell. researchgate.net Furthermore, under certain recrystallization conditions, this compound has been shown to induce and stabilize aragonite as the dominant polymorph, highlighting its complex role in polymorph selection. researchgate.net

Antimicrobial Susceptibility Testing Methodologies

The antimicrobial properties of this compound are a significant aspect of its biological function, providing protection to the egg against bacterial invasion. researchgate.net To quantify this activity, various antimicrobial susceptibility testing (AST) methodologies are employed. These methods determine the minimum concentration of an antimicrobial agent required to inhibit the growth of a particular microorganism (Minimum Inhibitory Concentration or MIC). nih.gov

Commonly used AST methods that can be applied to this compound include broth microdilution and disk diffusion assays. eucast.orgmsdmanuals.com In a broth microdilution test, a standardized concentration of bacteria is exposed to serial dilutions of this compound in a liquid growth medium. nih.govclsi.org The MIC is determined as the lowest concentration of the peptide that prevents visible bacterial growth after a specific incubation period. nih.gov

The disk diffusion method, also known as the Kirby-Bauer test, involves placing a disk impregnated with this compound onto an agar (B569324) plate that has been inoculated with a specific bacterium. msdmanuals.comnih.gov The peptide diffuses into the agar, and its antimicrobial activity is observed as a zone of inhibition (an area of no bacterial growth) around the disk. The diameter of this zone is then measured to determine the susceptibility of the microorganism to the peptide. msdmanuals.com

Antimicrobial assays have revealed that this compound is particularly effective against Gram-negative bacteria such as Pseudomonas aeruginosa and Proteus vulgaris. researchgate.net It exhibits moderate activity against Proteus mirabilis and the Gram-positive bacterium Staphylococcus aureus, but shows limited activity against Escherichia coli and Enterobacter aerogenes. researchgate.net SEM has also been used to visualize the effects of this compound on bacterial cells, revealing that treatment with the peptide causes pronounced wrinkling, surface roughening, and blebbing of the bacterial membrane, ultimately leading to a loss of membrane integrity. researchgate.net

Table 2: Antimicrobial Activity of this compound Against Various Bacterial Strains

Bacterial StrainTypeSusceptibility to this compound
Pseudomonas aeruginosaGram-negativeHigh
Proteus vulgarisGram-negativeHigh
Proteus mirabilisGram-negativeModerate
Staphylococcus aureusGram-positiveModerate
Escherichia coliGram-negativeLow
Enterobacter aerogenesGram-negativeLow

Computational Modeling and Simulation for Peptide-Mineral Interactions and Membrane Dynamics (e.g., Molecular Dynamics Simulations, DFT Calculations)

Computational modeling and simulation have emerged as powerful tools for investigating the molecular-level interactions that are difficult to observe experimentally. frontiersin.org In this compound research, techniques like Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations provide valuable insights into peptide-mineral interactions and the dynamics of peptide interactions with bacterial membranes. ntnu.edunih.gov

MD simulations can be used to model the dynamic behavior of this compound in solution and its interaction with mineral surfaces. frontiersin.orgnih.gov These simulations can help to understand how the peptide folds and self-assembles, and how these processes influence its ability to control crystal nucleation and growth. researchgate.net For instance, it has been suggested that the micellar aggregation of this compound, a process that can be studied using MD, is responsible for the induction and stabilization of the metastable vaterite phase by altering the interfacial energy. researchgate.net

DFT calculations, a quantum mechanical modeling method, can be used to investigate the electronic structure and bonding between this compound and the mineral surface. ntnu.eduresearchgate.net This can provide a detailed understanding of the specific amino acid residues and functional groups involved in the binding process and the forces that stabilize the peptide-mineral complex. mdpi.com These calculations can help to elucidate the mechanisms of polymorph discrimination and how this compound selectively stabilizes vaterite or aragonite. researchgate.net

In the context of its antimicrobial activity, MD simulations can model the interaction of this compound with bacterial membranes. semanticscholar.org These simulations can reveal how the peptide inserts into the lipid bilayer, disrupts its structure, and leads to the observed membrane damage. researchgate.net By understanding these dynamics, it is possible to gain a more complete picture of the peptide's bactericidal mechanism.

Table 3: Computational Approaches in this compound Research

Computational MethodApplication in this compound ResearchKey Insights
Molecular Dynamics (MD) Simulations- Peptide folding and self-aggregation in solution. researchgate.net- Interaction with CaCO₃ surfaces. frontiersin.org- Interaction with bacterial membranes. semanticscholar.org- Understanding the role of peptide aggregation in vaterite stabilization. researchgate.net- Elucidating the mechanism of membrane disruption. researchgate.net
Density Functional Theory (DFT) Calculations- Electronic structure of the peptide-mineral interface. ntnu.edu- Binding energies and specific interactions between this compound and CaCO₃ polymorphs. researchgate.net- Identifying key amino acid residues involved in mineral binding. mdpi.com- Explaining the basis for polymorph selectivity. researchgate.net

Future Research Trajectories and Biomimetic Applications of Pelovaterin

Elucidation of Atomistic Interactions Governing Biomineralization Control

A primary focus for future research will be to unravel the precise atomistic interactions that govern Pelovaterin's control over biomineralization. It is known that this compound induces the formation of vaterite, a metastable polymorph of calcium carbonate. uniprot.orgacs.org This process is concentration-dependent; at low concentrations (~1 μM), it forms floret-shaped morphologies, which transition to spherical particles at higher concentrations (>500 μM). acs.orgfigshare.com This suggests a monomer-multimer equilibrium in solution that dictates the nucleation, growth, and morphology of CaCO₃ crystals. figshare.comnih.gov

Future studies should employ advanced techniques such as solid-state nuclear magnetic resonance (NMR) spectroscopy and cryogenic transmission electron microscopy (cryo-TEM) to visualize the peptide's conformational changes upon binding to mineral surfaces. Molecular dynamics simulations will be invaluable in modeling the peptide-ion and peptide-crystal surface interactions at a quantum mechanical level. Understanding how the spatial arrangement of amino acid residues, particularly the glycine-rich regions, influences the binding and stabilization of vaterite over the more stable calcite will be key.

Comprehensive Characterization of Antimicrobial Mechanisms at the Molecular Level

This compound demonstrates significant antimicrobial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Proteus vulgaris. nih.govresearchgate.net While its β-defensin-like fold suggests a membrane-disrupting mechanism, the exact molecular details remain to be fully elucidated. asknature.orgnus.edu.sg

Future investigations should focus on a multi-pronged approach to characterize these mechanisms. High-resolution imaging techniques, including atomic force microscopy (AFM) and scanning electron microscopy (SEM), can visualize the morphological changes induced in bacterial membranes upon exposure to this compound. Isothermal titration calorimetry (ITC) can quantify the binding affinity of the peptide to bacterial membrane components like lipopolysaccharides (LPS). Furthermore, fluorescent dye leakage assays and solid-state NMR studies on model lipid bilayers will provide insights into pore formation and membrane destabilization.

Rational Design and Engineering of this compound-Derived Peptides for Enhanced Functionality

The unique structure and dual function of this compound make it an excellent template for the rational design of novel peptides with enhanced or tailored functionalities. By creating synthetic analogues with specific amino acid substitutions, truncations, or additions, researchers can aim to improve its antimicrobial potency, broaden its spectrum of activity, or fine-tune its control over mineralization.

For instance, increasing the net positive charge could enhance its interaction with negatively charged bacterial membranes, potentially boosting its antimicrobial efficacy. Conversely, modifying the hydrophobic core could alter its self-assembly properties and its influence on crystal polymorphism. The development of a library of this compound-derived peptides will be a critical step towards creating new molecules for specific biomedical and material science applications.

Exploration in Biomaterials Science and Nanotechnology

The properties of this compound offer exciting prospects for the development of novel biomaterials and nanotechnologies.

Inspired Biomineralization for Novel Material Synthesis

The ability of this compound to control the formation of a specific calcium carbonate polymorph can be harnessed for the bottom-up synthesis of advanced materials. frontiersin.org By manipulating the concentration of this compound and the mineralization conditions, it may be possible to create materials with tailored crystalline structures and, consequently, unique mechanical and optical properties. This could lead to the development of novel bone-grafting materials, specialized coatings, and advanced ceramics. The non-avian origin of this eggshell matrix protein provides a unique model for such endeavors. ecoevorxiv.org

Development of Bio-inspired Scaffolds with Controlled Mineralization

Incorporating this compound or its engineered derivatives into biocompatible polymer scaffolds could lead to the creation of bioactive materials that can guide tissue regeneration. nih.gov For example, a scaffold loaded with this compound could promote the controlled deposition of calcium phosphate, the primary mineral component of bone, while simultaneously preventing bacterial colonization. This dual-action approach would be highly beneficial in orthopedic and dental applications, where implant-associated infections are a significant concern.

Broader Contributions to Fundamental Understanding of Peptide Self-Assembly and Biomineralization

The study of this compound contributes significantly to our fundamental understanding of how peptides self-assemble and direct biomineralization processes. nih.govfigshare.com Its ability to form micellar nanospheres through entropy-driven aggregation and thereby influence the interfacial energy of crystal nucleation is a fascinating example of biological control over material formation. nih.govresearchgate.net

Further research into this compound will provide a deeper understanding of the structure-function relationships in biomineralizing peptides. This knowledge is not only crucial for the specific applications of this compound but also informs the broader fields of materials science, protein engineering, and synthetic biology. The principles gleaned from this compound can be applied to the design of other synthetic peptides capable of controlling the formation of a wide range of inorganic materials.

Ecological and Evolutionary Insights into Vertebrate Biomineralization and Immunity

This compound, a unique peptide isolated from the eggshells of the Chinese soft-shelled turtle (Pelodiscus sinensis), offers profound insights into the intertwined evolution of structural biomineralization and innate immunity in vertebrates. nih.govnih.gov This molecule serves as a compelling case study of evolutionary efficiency, where a single protein performs dual critical functions essential for reproductive success: constructing the protective mineralized eggshell and defending the embryo against microbial pathogens. frontiersin.orgresearchgate.netasknature.org

The study of this compound illuminates the ecological challenges faced by terrestrial eggs. An egg must be structurally sound to withstand environmental stresses while simultaneously being impervious to bacterial and fungal invasion. This compound represents an elegant evolutionary solution to this dual pressure. asknature.org Its role in biomineralization is remarkably specific. In vitro experiments have demonstrated that this compound actively induces the formation of vaterite, a metastable polymorph of calcium carbonate, and under different conditions, can stabilize aragonite. nih.govresearchgate.netjim.org.cn This ability to control the specific crystalline form of the eggshell mineral matrix points to a highly sophisticated and evolved mechanism for regulating biomineralization, ensuring the shell has the required mechanical properties for the developing embryo. nih.govresearchgate.net The peptide's concentration-dependent aggregation, shifting from a monomeric to a multimeric state, appears to be a key factor in controlling the nucleation, growth, and morphology of these calcium carbonate crystals. nih.govfigshare.com

From an immunological perspective, this compound provides a window into the ancient origins of vertebrate innate immunity. biologists.comnih.gov Structural analyses have revealed that its global fold is similar to that of β-defensins, a well-known family of antimicrobial peptides (AMPs) found across vertebrates. researchgate.netbiologists.com However, this compound exhibits distinct characteristics; unlike many mammalian defensins that are cationic and hydrophilic, it is described as an anionic and hydrophobic peptide. biologists.com This structural divergence may explain its specific antimicrobial spectrum, which shows high efficacy against certain Gram-negative bacteria such as Pseudomonas aeruginosa and Proteus vulgaris, but limited activity against others. researchgate.netbiologists.com The presence of a defensin-like protein in a reptile, a pivotal group linking ectothermic and endothermic amniotes, provides crucial data points for tracing the evolutionary history of this vital component of the immune system. biologists.com

The dual functionality of this compound is a significant evolutionary adaptation. By encoding both structural and defensive roles into a single molecule, the organism achieves a level of biological economy. researchgate.netasknature.org This is particularly advantageous for the closed system of an egg, which is endowed with a finite set of resources upon being laid. The discovery that this compound has no amino acid sequence homology to any other known protein suggests it may represent a specialized evolutionary innovation within the turtle lineage, tailored to the specific requirements of its pliable, leathery eggshell. nih.gov This dual-purpose strategy, combining mineralization control and antimicrobial defense, underscores a key evolutionary pathway for ensuring the survival of vertebrate embryos in terrestrial environments.

Data Tables

Table 1: Properties of this compound

PropertyDescriptionSource(s)
Source Organism Chinese soft-shelled turtle (Pelodiscus sinensis) nih.govfigshare.com
Location Eggshell organic matrix nih.govresearchgate.net
Molecular Nature Anionic, glycine-rich peptide, 42 amino acids long, with three disulfide bonds. nih.govfigshare.combiologists.com
Primary Function Biomineralization: Induces and stabilizes vaterite, a polymorph of calcium carbonate; influences crystal morphology and growth rate. Can also stabilize aragonite. nih.govresearchgate.netrsc.org
Secondary Function Innate Immunity: Exhibits antimicrobial activity, particularly against Gram-negative bacteria (P. aeruginosa, P. vulgaris). nih.govresearchgate.netbiologists.com
Structure Unordered conformation at low concentrations, transitioning to a β-sheet structure at higher concentrations. Similar global fold to β-defensins but with unique hydrophobic and anionic characteristics. nih.govresearchgate.netfigshare.combiologists.com
Evolutionary Note Has no sequence homology to other known proteins, suggesting it is a unique evolutionary adaptation. Provides insight into the co-evolution of biomineralization and immunity. nih.govfrontiersin.org

Q & A

Q. How to design longitudinal studies assessing this compound’s chronic toxicity?

  • Methodology:
  • Timepoints: Baseline, 30-day, 90-day assessments.
  • Biomarkers: Measure ALT/AST (liver), BUN/creatinine (kidney), and histopathology.
  • Statistical Power: Use survival analysis (Kaplan-Meier curves) and Cox regression for risk estimation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.